molecular formula C4H4N2O2 B3080426 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde CAS No. 1083300-23-5

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

Cat. No. B3080426
CAS RN: 1083300-23-5
M. Wt: 112.09 g/mol
InChI Key: BZTWTWNMQUXTGY-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound with the linear formula C4H4N2O2 . It has a molecular weight of 112.09 . The compound is colorless to yellow sticky oil to semi-solid in physical form .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde, has been a subject of interest in various research studies . For instance, a process for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and 2,4,6-triarylpyridines has been described using an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst, graphene oxide (GO) .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical And Chemical Properties Analysis

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 112.09 and a linear formula of C4H4N2O2 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde, focusing on six unique applications:

Antimicrobial Agents

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit strong antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for developing new antibiotics and antifungal medications .

Antiviral Applications

This compound has also been explored for its antiviral properties. Studies have demonstrated that 1,2,4-oxadiazole derivatives can inhibit the replication of viruses such as HIV and influenza. The mechanism involves the interference with viral enzymes and proteins, which are crucial for the virus’s life cycle .

Anti-inflammatory Agents

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde derivatives have been investigated for their anti-inflammatory properties. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapy

Research has shown that 1,2,4-oxadiazole derivatives possess anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. These compounds have been tested against various cancer cell lines, including breast, lung, and colon cancers, showing promising results in preclinical studies.

Corrosion Inhibitors

In the field of materials science, 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde has been studied as a corrosion inhibitor. It can form a protective layer on metal surfaces, preventing corrosion in acidic environments. This application is particularly valuable in industries where metal corrosion is a significant issue, such as in pipelines and marine structures.

Coordination Chemistry

This compound is also used in coordination chemistry for the synthesis of metal complexes. These complexes have unique properties and can be used in various applications, including catalysis, material science, and as models for biological systems. The ability of 1,2,4-oxadiazole derivatives to act as ligands makes them valuable in this field.

Organic Synthesis

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a versatile intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are important in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity and stability make it a useful building block in synthetic chemistry.

Photophysical Properties

The photophysical properties of 1,2,4-oxadiazole derivatives have been explored for applications in optoelectronics. These compounds can exhibit fluorescence and are being studied for use in organic light-emitting diodes (OLEDs) and other photonic devices. Their ability to absorb and emit light makes them suitable for these advanced technological applications.

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Buy 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | BenchChem

Safety and Hazards

The compound has a safety signal word of “Warning” and hazard statements H302 . Precautionary statements include P261; P280; P305+P351+P338; P304+P340; P405 .

properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWTWNMQUXTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.